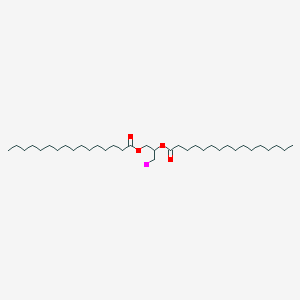
1,2-DIPALMITOYL-3-IODO-RAC-3-DEOXYGLYCEROL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate is a complex organic compound characterized by the presence of long-chain fatty acid esters and an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate typically involves esterification reactions. One common method is the reaction between hexadecanoic acid (palmitic acid) and 3-iodopropanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of (2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate or primary amines in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Iodate esters.
Reduction: Hexadecanoyloxypropyl alcohol.
Substitution: Thiol or amine derivatives of the ester.
Applications De Recherche Scientifique
(2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate has several applications in scientific research:
Biology: Studied for its potential role in lipid metabolism and cell membrane structure.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications.
Mécanisme D'action
The mechanism of action of (2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate involves its interaction with lipid membranes. The long-chain fatty acid esters can integrate into lipid bilayers, affecting membrane fluidity and permeability. The iodine atom may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecanoyloxypropyl iodide: Lacks the second ester group, making it less amphiphilic.
Hexadecanoyloxypropyl hexadecanoate: Similar structure but without the iodine atom, affecting its reactivity.
3-Iodopropyl hexadecanoate: Contains only one ester group, altering its physical and chemical properties.
Uniqueness
(2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate is unique due to the presence of both long-chain fatty acid esters and an iodine atom. This combination imparts distinct amphiphilic properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
40290-36-6 |
|---|---|
Formule moléculaire |
C35H67IO4 |
Poids moléculaire |
678.8 g/mol |
Nom IUPAC |
(2-hexadecanoyloxy-3-iodopropyl) hexadecanoate |
InChI |
InChI=1S/C35H67IO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3 |
Clé InChI |
JJKDQFHYOKPMCL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CI)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(CI)OC(=O)CCCCCCCCCCCCCCC |
Synonymes |
Hexadecanoic acid, 1-(iodomethyl)-1,2-ethanediyl ester; (±)-Hexadecanoic Acid 1-(Iodomethyl)-1,2-ethanediyl Ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















